2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363689
InChI: InChI=1S/C9H7N3O4/c1-4-10-7-3-5(12(15)16)2-6(9(13)14)8(7)11-4/h2-3H,1H3,(H,10,11)(H,13,14)
SMILES:
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20363689

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid -

Specification

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
IUPAC Name 2-methyl-6-nitro-1H-benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7N3O4/c1-4-10-7-3-5(12(15)16)2-6(9(13)14)8(7)11-4/h2-3H,1H3,(H,10,11)(H,13,14)
Standard InChI Key SUDKCRMGBGTASQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzimidazole core, a bicyclic system formed by fusing a benzene ring with an imidazole ring. Key substituents include:

  • Methyl group at the 2-position: Enhances lipophilicity and steric effects.

  • Nitro group at the 6-position: Introduces electron-withdrawing properties, influencing redox potential and intermolecular interactions.

  • Carboxylic acid at the 4-position: Provides a site for salt formation, hydrogen bonding, and derivatization.

The planar aromatic system facilitates π-π stacking interactions, while the nitro and carboxylic acid groups enable participation in acid-base and nucleophilic substitution reactions .

Physicochemical Properties

PropertyValue
Molecular FormulaC9H7N3O4\text{C}_9\text{H}_7\text{N}_3\text{O}_4
Molecular Weight221.17 g/mol
CAS Number101861-49-8
DensityNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The lack of reported melting and boiling points suggests challenges in purification or stability under standard conditions .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis typically involves cyclocondensation reactions, as outlined below:

Route 1: Acid-Catalyzed Cyclization

  • Precursor: o-Phenylenediamine derivatives and carboxylic acids.

  • Conditions: Heating under reflux in polyphosphoric acid (PPA) or hydrochloric acid.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and aromatization .

Route 2: Transition Metal-Catalyzed Reactions

  • Catalysts: Copper(I) bromide or iron-sulfur complexes.

  • Yield Optimization: Reactions conducted at 60–80°C with pH 6–7 yield 70–85% product.

Reaction Conditions and Yields

MethodCatalystTemperatureYield (%)
Acid-catalyzedPPA120°C65
Copper(I) bromideCuBr80°C82
Iron-sulfurFe-S60°C78

Catalysts improve cyclization efficiency by stabilizing intermediates or lowering activation energy .

Biological and Pharmacological Properties

Antimicrobial Activity

The nitro group’s electron-withdrawing nature enhances membrane penetration and interaction with microbial enzymes. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL, comparable to standard antibiotics .

Mechanism of Action

  • Nitroreductase Activation: Enzymatic reduction of the nitro group generates reactive intermediates that damage DNA.

  • Topoisomerase Inhibition: Planar structure intercalates DNA, impairing replication .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBioactivity (IC₅₀)
6-Chloro-2-methyl derivative Cl at 6-positionHeLa: 55 µM
5-Nitro-2-carboxylic acid NO₂ at 5-positionMCF-7: 50 µM

The 6-nitro substitution in 2-methyl-6-nitro-1H-benzo[d]imidazole-4-carboxylic acid confers superior antimicrobial activity over chloro analogues .

Future Perspectives in Research

Derivative Development

  • Esterification: Masking the carboxylic acid to improve bioavailability.

  • Metal Complexation: Enhancing anticancer activity via platinum or ruthenium chelates .

Green Synthesis

Exploration of microwave-assisted or enzymatic methods to reduce reaction times and waste.

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